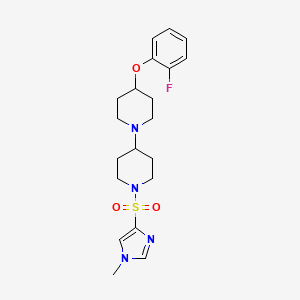

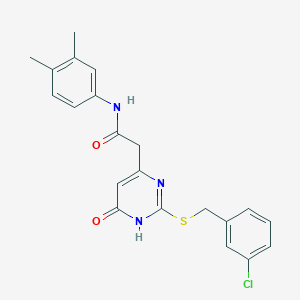

![molecular formula C23H19Cl2NO2 B2493420 (E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide CAS No. 477888-75-8](/img/structure/B2493420.png)

(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of chalcone derivatives, which share a common structural motif with the target compound, involves base-catalyzed Claisen-Schmidt condensation reactions. These reactions typically employ aldehydes and ketones as starting materials, leading to the formation of compounds with conjugated double bonds between two aromatic rings, a characteristic feature of chalcones and similar compounds (Salian et al., 2018).

Molecular Structure Analysis

Molecular structure characterization often involves X-ray diffraction and spectroscopic methods. For instance, the structural analysis of related compounds has been conducted through single crystal X-ray diffraction, revealing significant insights into their dihedral angles and intramolecular interactions, which are crucial for understanding the chemical behavior and reactivity of such compounds (Salian et al., 2018).

Chemical Reactions and Properties

Compounds in this category participate in various chemical reactions, including those enabled by their acrylamide functionality, which can undergo further transformations. The presence of electron-withdrawing or donating groups on the phenyl rings influences their reactivity patterns, particularly in reactions involving nucleophilic attack or electrophilic substitution (Matsumoto et al., 2011).

Physical Properties Analysis

The solubility and thermodynamic properties of similar compounds are extensively studied to facilitate their application in various chemical processes. For example, solubility measurements across different solvents and temperatures provide essential data for process optimization and compound isolation (Souza et al., 2018).

Chemical Properties Analysis

Chemical properties, including reactivity towards different reagents, stability under various conditions, and interactions with biological molecules, are fundamental aspects. The electronic structure, as investigated through methods like Hirshfeld surface analysis and electrostatic potential mapping, offers insights into the compound's reactivity and interaction potential (Salian et al., 2018).

Wissenschaftliche Forschungsanwendungen

Oxidation Reactivity and Spectroscopic Studies

- Propenoidic phenols, including compounds similar to (E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide, have been studied for their oxidation reactivity. These studies involve oxidation with dioxygen in the presence of specific catalysts, revealing insights into the conversion yields and the influence of reaction solvents and substituents (Bolzacchini et al., 1996).

Thermodynamic Properties in Organic Solvents

- The fusion temperature and dissolution temperature dependence of similar compounds have been analyzed in various organic solvents. This research provides valuable data on differential enthalpies, entropies of the solution, and effects of intermolecular interaction on solubility (Sobechko et al., 2017).

Molecular Structure and Photochemistry

- Studies on molecular structures and photochemical behavior of related compounds have shown that molecular conformation can be dependent on environmental factors. This includes changes in conformation based on solvent type and phase, offering insights into the electronic structure of these molecules (Lewis & Yoon, 1994).

Synthesis and Labeling Studies

- Research has been conducted on the synthesis of related compounds, focusing on specific labeling techniques. Such studies are crucial for understanding the chemical pathways and potential applications of these compounds in various fields (Valcavi, 1974).

Solubility and Thermodynamic Modeling

- The solubility of derivatives in different solvents has been extensively studied. These studies are critical for process optimization in synthetic chemistry, especially for isolating pure compounds efficiently (Souza et al., 2018).

Generation and Reactions of Allylic Carbanion Species

- Specific derivatives have been shown to produce allylic carbanion species, which react with aldehydes and ketones. This indicates potential applications in organic synthesis and chemical reactions (Kitaoka et al., 1983).

Inhibitory Properties in Human Histone Deacetylase

- Certain N-hydroxy-3-phenyl-2-propenamides, related to the compound of interest, have been found to be potent inhibitors of human histone deacetylase, with implications in cancer research and treatment (Remiszewski et al., 2003).

Eigenschaften

IUPAC Name |

(E)-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(2-methylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19Cl2NO2/c1-16-4-2-3-5-22(16)26-23(27)13-8-17-6-11-20(12-7-17)28-15-18-9-10-19(24)14-21(18)25/h2-14H,15H2,1H3,(H,26,27)/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTQRQPSNACDEI-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

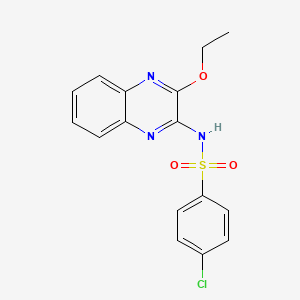

![Ethyl 4-[[2-(5-methoxy-1-oxoisoquinolin-2-yl)acetyl]amino]benzoate](/img/structure/B2493337.png)

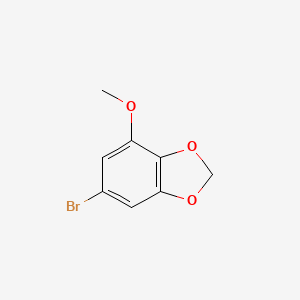

![5-ethyl-N-(2-ethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2493339.png)

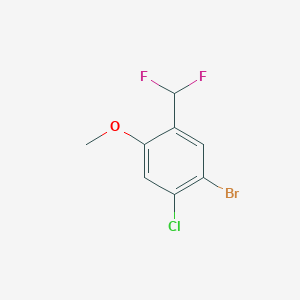

![4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B2493343.png)

![(1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B2493344.png)

![N-(3-chlorophenyl)-2-({4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide](/img/no-structure.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2493348.png)

![2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanol](/img/structure/B2493354.png)

![2-phenyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]acetic Acid](/img/structure/B2493357.png)